

Structure-Activity Relationship of Benzimidazole Derivatives as ENL Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: *Eleven-Nineteen-Leukemia*
Protein IN-1

Cat. No.: *B12406110*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of benzimidazole derivatives as inhibitors of the Eleven-Nineteen Leukemia (ENL) protein. ENL is a critical epigenetic reader protein and a promising therapeutic target, particularly in acute myeloid leukemia (AML). This document details the SAR of the benzimidazole scaffold, presents quantitative inhibitory data, outlines key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to ENL as a Therapeutic Target

The Eleven-Nineteen Leukemia (ENL) protein, encoded by the MLLT1 gene, is a crucial component of the super elongation complex (SEC), a key regulator of transcriptional elongation.[1][2] ENL contains a highly conserved YEATS domain at its N-terminus, which functions as a "reader" of histone acyl modifications, particularly acetylated and crotonylated lysine residues (Kac).[1][3] By recognizing these epigenetic marks on histone tails, ENL recruits the SEC to chromatin, facilitating the release of paused RNA Polymerase II (Pol II) and promoting the transcription of target genes.[1][4]

In certain cancers, such as MLL-rearranged (MLL-r) and NPM1-mutated AML, cancer cells become highly dependent on ENL for the expression of critical oncogenes like MYC and HOX genes.[4][5][6] This dependency makes the ENL YEATS domain a compelling target for therapeutic intervention. Small-molecule inhibitors that block the YEATS domain's ability to bind

acetylated histones can displace ENL from chromatin, suppress oncogenic gene expression, and induce anti-leukemic effects.[6][7]

The Benzimidazole Scaffold for ENL Inhibition

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its ability to form various non-covalent interactions with biological targets.[8] For ENL, the benzimidazole-amide scaffold has emerged as a particularly effective chemotype.[3] These compounds act as acetyl-lysine mimetics, where the amide group engages in crucial hydrogen bonding interactions within the Kac binding pocket of the YEATS domain, while the bicyclic benzimidazole core makes favorable π -stacking interactions with an aromatic triad in the pocket.[3]

Structure-Activity Relationship (SAR) of Benzimidazole Derivatives

The development of potent and selective benzimidazole-based ENL inhibitors has been guided by extensive SAR studies. Starting from initial screening hits, medicinal chemistry efforts have systematically explored modifications to different parts of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

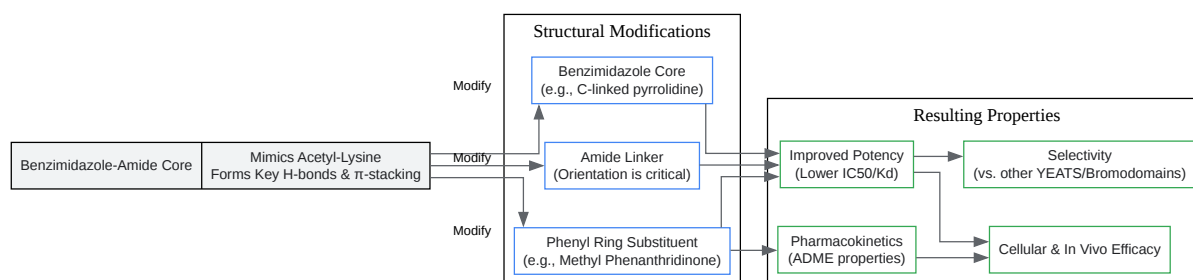
A key early benzimidazole-amide probe, SGC-iMLLT, served as a foundational tool for understanding the SAR of this class.[3][5] Subsequent optimization efforts led to the discovery of more potent and in vivo-efficacious compounds like TDI-11055.[3][6]

The general SAR can be summarized as follows:

- **Benzimidazole Core:** Modifications to the benzimidazole core itself can significantly impact potency. For example, the development of C-linked pyrrolidine to the indole/benzimidazole core scaffold resulted in compounds with improved inhibitory activity against the ENL YEATS domain.[3]
- **Amide Linker:** The amide group is critical for activity, mimicking the acetyl-lysine interaction. Reversing the amide orientation in SGC-iMLLT led to a ~500-fold decrease in potency, highlighting the importance of the hydrogen bonding interactions between the amide and residues Tyr78 and Ser58 in the ENL binding pocket.[3]

- **Substitutions on the Phenyl Ring:** The phenyl ring attached to the amide linker occupies a significant portion of the binding pocket. Modifications here are crucial for potency and selectivity. For instance, replacing the indazole moiety of SGC-iMLLT with a methyl phenanthridinone moiety in compound 28 resulted in a compound with similar in vitro potency but significantly improved cellular activity against AML cell lines (MV4-11 and MOLM-13).[5] This modification also led to much improved pharmacokinetic properties.[5]
- **N-alkylation of Benzimidazole:** The nitrogen on the benzimidazole ring is another key point for modification. Different alkyl or aryl groups can be introduced to explore additional binding interactions and modulate physicochemical properties.

The logical relationship of these modifications to inhibitor potency is visualized below.



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SAR logic for benzimidazole ENL inhibitors.

Quantitative Data of Benzimidazole ENL Inhibitors

The following table summarizes the inhibitory activities of key benzimidazole derivatives and other relevant ENL inhibitors against the ENL YEATS domain.

Compound Name	Scaffold	Assay Type	Target	IC50 / Kd	Reference
SGC-iMLLT	Benzimidazole-amide	AlphaScreen	ENL	260 nM	[3]
Compound 7	Benzimidazole-amide	Biochemical	ENL	>500-fold weaker than SGC-iMLLT	[3]
Compound 13	Benzimidazole derivative	Biochemical	ENL	14.5 ± 3.0 nM	[5]
Compound 23	Benzimidazole derivative	Biochemical	ENL	10.7 ± 5.3 nM	[5]
Compound 28	Benzimidazole derivative	Biochemical	ENL	15.4 ± 2.2 nM	[5]
TDI-11055	Optimized Benzimidazole	TR-FRET	ENL	50 nM	[6]
TDI-11055	Optimized Benzimidazole	ITC	ENL	Kd = 119 nM	[6]
SR-0813	Amido-imidazopyridine	HTRF	ENL	25 nM	[9]
SR-0813	Amido-imidazopyridine	SPR	ENL	Kd = 30 nM	[9][10]

Note: Assay conditions can vary between studies, affecting absolute IC50 values. This table is for comparative purposes.

The next table presents the cellular activity of selected inhibitors in ENL-dependent AML cell lines.

Compound Name	Cell Line	Assay Type	IC50 / Effect	Reference
SGC-iMLLT	MV4-11	Proliferation	IC50 ~33.6 μ M	[5]
SGC-iMLLT	MOLM-13	Proliferation	IC50 ~74.7 μ M	[5]
Compound 28	MV4-11	Proliferation	IC50 = 4.8 μ M	[5]
Compound 28	MOLM-13	Proliferation	IC50 = 8.3 μ M	[5]
TDI-11055	MOLM-13	Proliferation	Potent Inhibition	[6]
TDI-11055	OCI-AML3	Proliferation	Potent Inhibition	[6][7]

Key Experimental Protocols

The discovery and characterization of benzimidazole-based ENL inhibitors rely on a suite of biochemical, biophysical, and cellular assays.

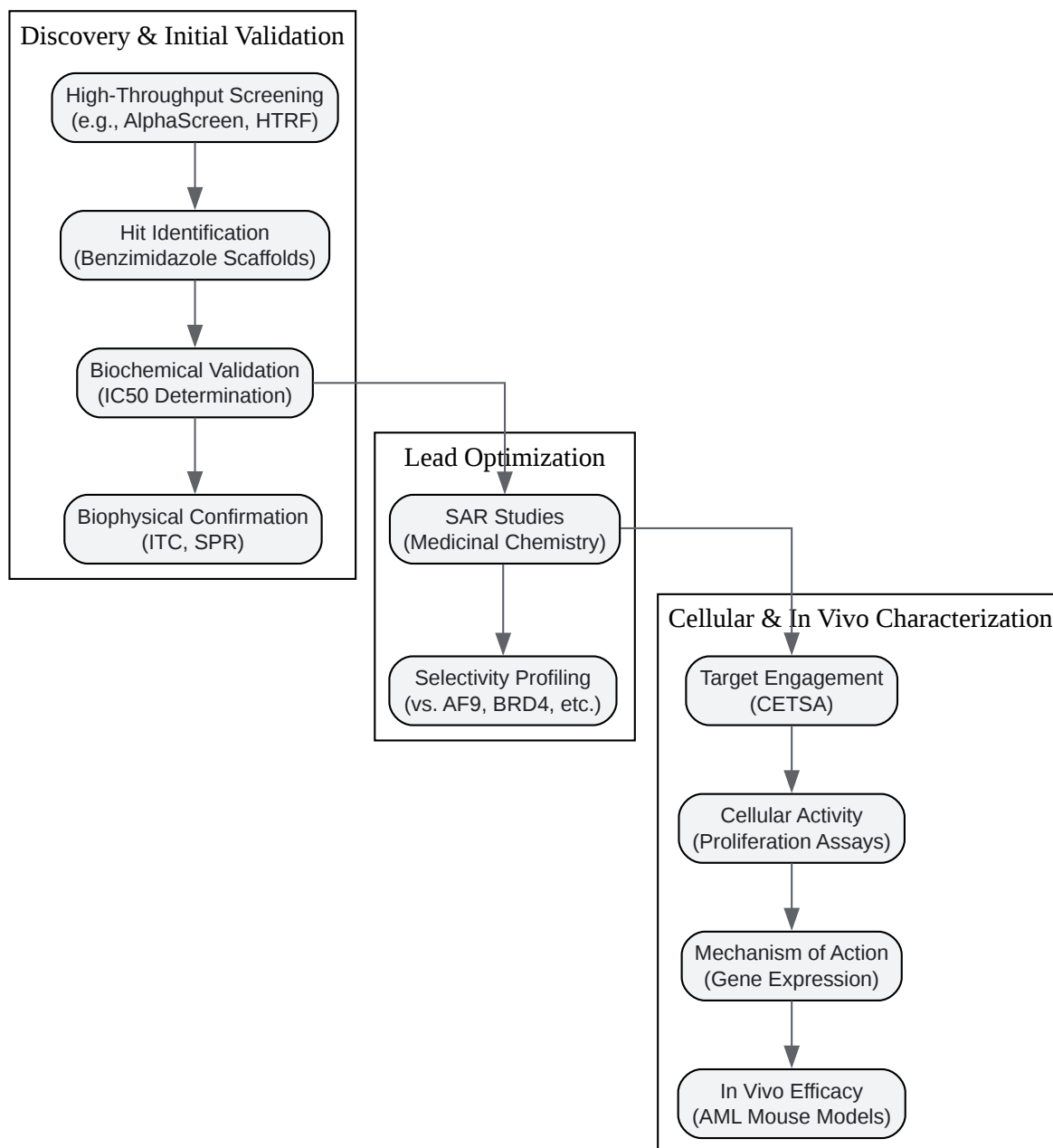
- Homogeneous Time-Resolved Fluorescence (HTRF):
 - Principle: A proximity-based assay measuring the disruption of the interaction between the ENL YEATS domain and an acetylated histone peptide.
 - Methodology: A biotinylated histone H3 peptide (e.g., H3K9ac) is bound to a streptavidin-acceptor fluorophore conjugate (e.g., SA-XL665). A tagged ENL YEATS protein (e.g., GST-ENL) is bound by a donor fluorophore-conjugated antibody (e.g., anti-GST-Europium cryptate).
 - In the absence of an inhibitor, the binding of ENL to the peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.
 - Test compounds that bind to the ENL YEATS domain compete with the histone peptide, disrupting the complex and causing a decrease in the FRET signal.
 - The signal is measured in a plate reader, and IC50 values are calculated from dose-response curves.[9]

- AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
 - Principle: Similar to HTRF, this is a bead-based proximity assay.
 - Methodology: Streptavidin-coated donor beads are incubated with a biotinylated acetylated histone peptide. Nickel-chelate acceptor beads are incubated with a His-tagged ENL YEATS protein.
 - When ENL binds the peptide, the donor and acceptor beads are brought into proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal measured at 520-620 nm.
 - Competitive inhibitors prevent this interaction, leading to a loss of signal. IC50 values are determined from dose-response curves.[\[11\]](#)
- Isothermal Titration Calorimetry (ITC):
 - Principle: A biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and thermodynamic parameters.
 - Methodology: A solution of the inhibitor is titrated into a sample cell containing the purified ENL YEATS domain protein.
 - The heat change upon each injection is measured relative to a reference cell.
 - The resulting data are fit to a binding model to calculate the thermodynamic parameters of the interaction, providing a label-free confirmation of direct binding.[\[6\]](#)
- Cellular Thermal Shift Assay (CETSA):
 - Principle: This assay measures the thermal stabilization of a target protein in cells upon ligand binding.
 - Methodology: Intact cells (e.g., MOLM-13) are treated with the test compound or a vehicle (DMSO).[\[6\]](#)[\[7\]](#)

- The treated cells are then heated to a range of temperatures, causing proteins to denature and aggregate.
- After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
- The amount of soluble ENL remaining at each temperature is quantified by Western blot or a luminescence-based method (if using a tagged protein like ENL-HiBiT).[\[12\]](#)
- A potent inhibitor will bind to and stabilize the ENL protein, resulting in a "melt curve" that is shifted to higher temperatures compared to the vehicle control.[\[12\]](#)
- Cell Proliferation and Viability Assays:
 - Principle: To determine the effect of ENL inhibitors on the growth of cancer cells, particularly ENL-dependent AML cell lines like MV4-11 and MOLM-13.[\[5\]](#)[\[6\]](#)
 - Methodology: Cells are seeded in multi-well plates and treated with a serial dilution of the inhibitor for a period of several days (e.g., 3-8 days).
 - Cell viability is measured using reagents like CellTiter-Glo® (which measures ATP levels) or by direct cell counting.
 - Dose-response curves are generated to calculate the GI50 or IC50, the concentration of compound required to inhibit cell growth by 50%.
- Gene Expression Analysis (qRT-PCR):
 - Principle: To confirm that the anti-proliferative effects of the inhibitor are due to the intended mechanism of action—suppression of ENL target gene expression.
 - Methodology: ENL-dependent cells are treated with the inhibitor for a defined period (e.g., 24 hours).
 - Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA.

- Quantitative PCR (qPCR) is then used to measure the expression levels of known ENL target genes, such as MYC, HOXA9, and MEIS1, relative to a housekeeping gene.
- Effective inhibitors should cause a significant downregulation of these target genes.[\[5\]](#)[\[7\]](#)

The overall workflow for the discovery and validation of these inhibitors is depicted below.

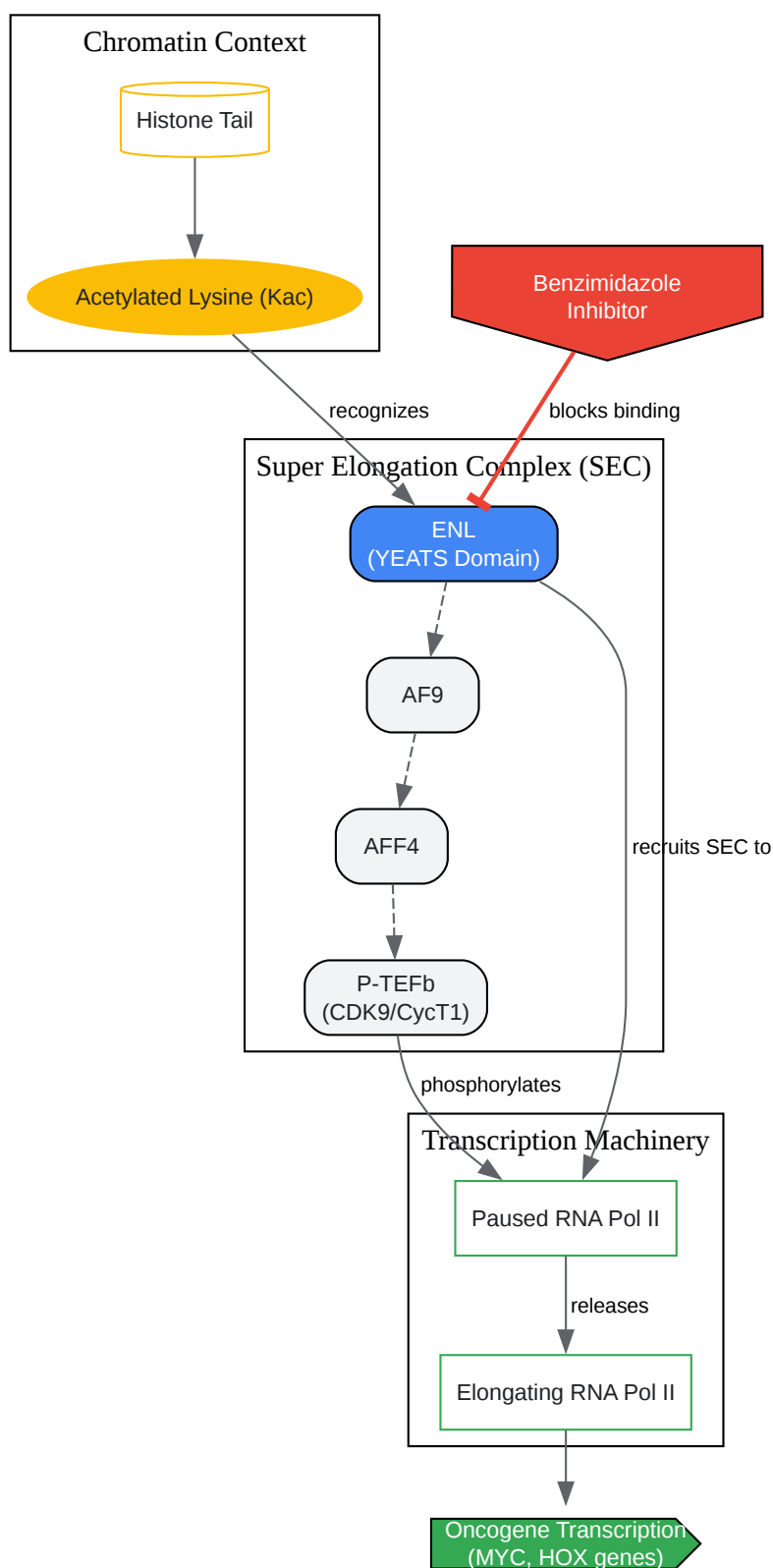


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Workflow for ENL inhibitor discovery.

ENL Signaling and Mechanism of Inhibition

ENL functions within the Super Elongation Complex (SEC), which also includes key proteins like AF9, AFF4, and the P-TEFb kinase complex (CDK9/Cyclin T1). The inhibition of the ENL YEATS domain disrupts a critical early step in this transcriptional activation pathway.



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ENL's role in transcription and its inhibition.

As the diagram illustrates, the benzimidazole inhibitor competitively binds to the ENL YEATS domain, preventing its recognition of acetylated histones. This action prevents the recruitment of the SEC to gene promoters, stalling RNA Pol II and ultimately suppressing the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in dependent cancer cells.[6][7]

Conclusion

The benzimidazole scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of the ENL YEATS domain. Systematic SAR exploration has elucidated the key structural features required for potent inhibition, namely a correctly oriented amide linker and optimized substitutions on the appended phenyl ring and benzimidazole core. These efforts have progressed from early tool compounds like SGC-iMLLT to orally bioavailable and in vivo-efficacious molecules such as TDI-11055, which demonstrate on-target activity in cellular and animal models of AML.[3][6] This body of work validates ENL as a druggable epigenetic target and provides a strong foundation for the clinical development of benzimidazole-based therapies for AML and potentially other ENL-dependent malignancies.

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